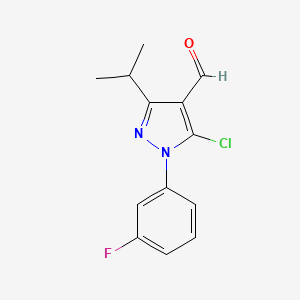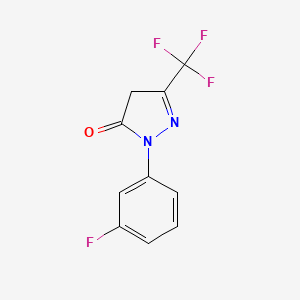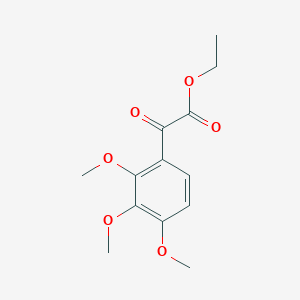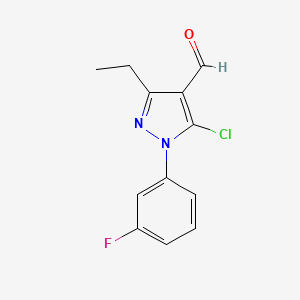
5-Chloro-3-ethyl-1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-ethyl-1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C12H10ClFN2O and its molecular weight is 252.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 252.0465688 g/mol and the complexity rating of the compound is 279. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Crystal Structures
- Pyrazole compounds, including those structurally related to 5-Chloro-3-ethyl-1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde, have been synthesized using chalcones and hydrazine hydrate, with their structures characterized by X-ray single crystal structure determination (Loh et al., 2013).
Properties of Pyrazole Derivatives
- Ferrocene derivatives of pyrazole carbaldehydes have been studied, showing interesting electrochemical properties. These derivatives, including those with a structure similar to the compound , exhibit reversible one-electron oxidation–reduction waves, indicating potential applications in electrochemistry (Rodionov et al., 2011).
Structural Analysis
- Detailed structural analysis of pyrazole carbaldehydes, closely related to the compound , has been conducted. These studies include X-ray diffraction methods to understand the molecular geometry and possible applications based on their structural features (Xu & Shi, 2011).
Applications in Synthesis of Pyrazolo[4,3-c]pyridines
- Pyrazole carbaldehydes have been used as precursors in the synthesis of pyrazolo[4,3-c]pyridines, indicating their utility in the synthesis of complex organic compounds. This includes the use of microwave assistance and silver-triflate-catalyzed cyclization processes (Vilkauskaitė et al., 2011).
Hydrogen-Bonded Chain Formation
- Research has shown that pyrazole carbaldehydes can link molecules through hydrogen bonding, forming chain structures. This aspect of molecular interaction is significant for understanding the compound's behavior in various applications (Trilleras et al., 2014).
Synthesis of Trifluoromethyl-Substituted Pyrazolo[4,3-c]pyridines
- The compound has been used in the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines, showcasing its role in creating fluorine-containing organic compounds (Palka et al., 2014).
Synthesis of Schiff’s Base, Azetidinones and Thiazolidinones
- It has been utilized in synthesizing Schiff's base, azetidinones, and thiazolidinones, highlighting its versatility in organic synthesis and potential in pharmaceutical applications (Mistry et al., 2016).
Propriétés
IUPAC Name |
5-chloro-3-ethyl-1-(3-fluorophenyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2O/c1-2-11-10(7-17)12(13)16(15-11)9-5-3-4-8(14)6-9/h3-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSCNFKVVSWVKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1C=O)Cl)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[2-Chloro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B6328870.png)

![1-[4-(Benzyloxy)-3,5-dichlorophenyl]ethan-1-one](/img/structure/B6328877.png)


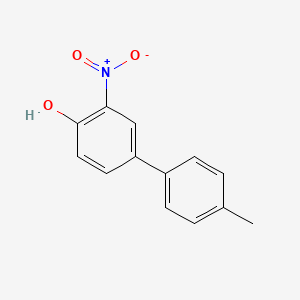
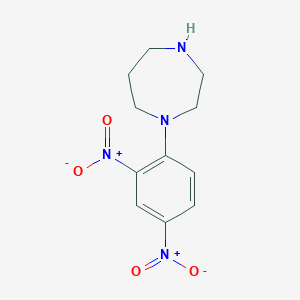
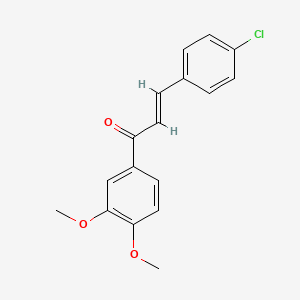
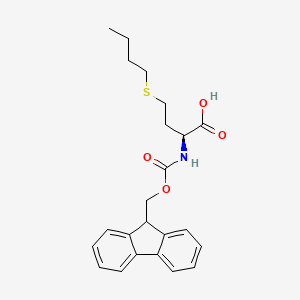
![2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol hydrochloride](/img/structure/B6328948.png)
